Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base Form
The hydrochloride salt form of HS-PEG3-CH2CH2NH2 exhibits substantially enhanced water solubility compared to its free base analog. This is a critical differentiator for experimental workflows requiring aqueous media, such as direct conjugation to biomolecules in physiological buffers. The salt form achieves a water solubility of 100 mg/mL (406.88 mM), whereas the free base form is typically used at lower concentrations due to its reduced solubility . At equivalent molar concentrations, both forms exhibit comparable biological activity, but the salt form's superior solubility and stability make it the preferred choice for aqueous-phase reactions .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 100 mg/mL (406.88 mM) in H₂O; 250 mg/mL (1017.21 mM) in DMSO |
| Comparator Or Baseline | HS-PEG3-CH2CH2NH2 (free base): Soluble in water and organic solvents, but quantitative solubility data not provided by vendor |
| Quantified Difference | Salt form achieves ≥100 mg/mL in H₂O, a concentration suitable for direct aqueous reactions |
| Conditions | Solubility measured at room temperature in deionized water, with ultrasonic assistance |
Why This Matters
The high aqueous solubility of the hydrochloride salt form simplifies experimental design by eliminating the need for organic co-solvents that may denature sensitive proteins or interfere with downstream biological assays.
